molecular formula C15H13BrO4 B5859553 4-methoxyphenyl (4-bromophenoxy)acetate

4-methoxyphenyl (4-bromophenoxy)acetate

Cat. No.: B5859553
M. Wt: 337.16 g/mol
InChI Key: MQPBMCHQCGIQKU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl (4-bromophenoxy)acetate is a synthetic ester derivative characterized by a central acetoxy group bridging two aromatic rings: a 4-methoxyphenyl moiety and a 4-bromophenoxy group. Its molecular formula is C₁₅H₁₃BrO₄, with a molecular weight of 353.17 g/mol (calculated). The compound’s structure features a bromine atom at the para position of the phenoxy ring and a methoxy group at the para position of the phenyl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name

(4-methoxyphenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-18-12-6-8-14(9-7-12)20-15(17)10-19-13-4-2-11(16)3-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPBMCHQCGIQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Phenoxy/Phenyl Acetates

The biological and physicochemical properties of aryl acetates are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (XLogP3) Notable Properties/Applications Reference ID
4-Methoxyphenyl (4-bromophenoxy)acetate C₁₅H₁₃BrO₄ 353.17 4-OCH₃, 4-Br-phenoxy ~4.7* Hypothesized antimicrobial activity
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 4-Br-phenoxy 2.5 Intermediate in organic synthesis
4-Bromophenyl (4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 341.58 4-Cl-phenoxy, 4-Br-phenyl 4.7 Unknown bioactivity
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate C₁₈H₁₇BrO₄ 377.23 3-Br, 4-OCH₃, 4-CH₃-phenyl 3.9 Synthetic intermediate
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate C₁₄H₁₉BrO₃ 339.20 5-Br-pentyloxy chain 3.2 Polymer precursor

*Estimated based on analog 4-bromophenyl (4-chlorophenoxy)acetate .

Key Observations:

Methoxy Group : The 4-methoxy substituent increases electron density on the phenyl ring, which may stabilize radical intermediates in antioxidant or pro-oxidant pathways .

Chain Flexibility : Compounds with alkyl chains (e.g., 5-bromopentyloxy in ) exhibit lower LogP values but greater conformational flexibility, influencing binding to enzyme active sites.

Antimicrobial Activity:
  • Oxadiazole-Piperazine Derivatives : Compounds like ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate (LogP ~2.8) show moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the piperazine moiety’s ability to disrupt bacterial membranes .
  • Chicoreus ramosus Derivatives : 3-(4-Methoxyphenyl)propionic acid, isolated from marine gastropods, exhibits cytotoxic activity against HeLa cells (IC₅₀ = 18 µM), suggesting that the 4-methoxyphenyl group enhances antiproliferative effects .
Anticancer Potential:
  • trans-4-Methoxychalcone : A structurally related compound from Chicoreus ramosus demonstrated potent antioxidant activity (IC₅₀ = 2.1 µM in DPPH assay) and moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM) .

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